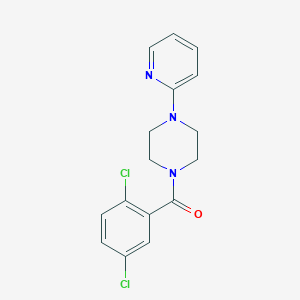
1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine, also known as ML-18, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized for its potential use as an anti-cancer agent and as a treatment for neurological disorders. In
作用机制
The mechanism of action of 1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
In addition to its anti-cancer and neuroprotective effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and to have antioxidant properties. It has also been shown to have a low toxicity profile, which makes it a promising candidate for further research.
实验室实验的优点和局限性
One advantage of using 1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. Another advantage is its potential as a multi-targeted therapeutic agent, which could make it more effective than single-targeted therapies. However, one limitation is the lack of information on its long-term effects, which requires further research.
未来方向
There are several future directions for research on 1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of focus is the exploration of its potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand its mechanism of action and to determine its long-term effects.
合成方法
The synthesis of 1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine involves a multi-step process that begins with the reaction of 2,5-dichlorobenzoyl chloride with 2-pyridinylpiperazine in the presence of a base catalyst. This reaction results in the formation of the intermediate product, 2,5-dichlorobenzoyl-2-pyridinylpiperazine. The intermediate is then subjected to a reductive amination reaction using sodium borohydride, which results in the formation of this compound.
科学研究应用
1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has been studied extensively for its potential therapeutic applications in cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurological disorder research, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(2,5-dichlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-12-4-5-14(18)13(11-12)16(22)21-9-7-20(8-10-21)15-3-1-2-6-19-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYKVXTWTOXMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5731067.png)
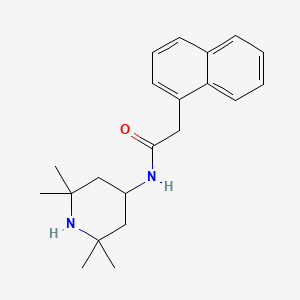
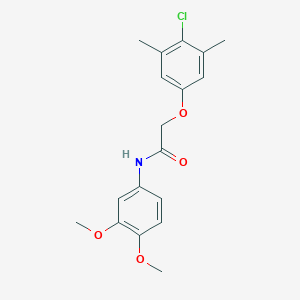

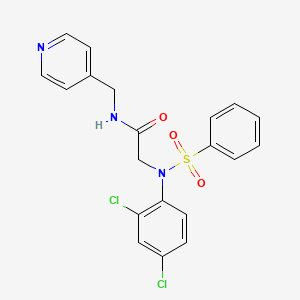

![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)
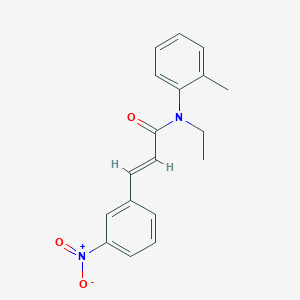
![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5731157.png)